![molecular formula C7H13N3O B3018282 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 1174308-75-8](/img/structure/B3018282.png)
2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol” is a chemical compound with the molecular formula C7H13N3O and a molecular weight of 155.2 . It is also known as "1H-Pyrazole-4-methanol, α-(aminomethyl)-1-ethyl-" .
Molecular Structure Analysis
The molecular structure of “2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol” consists of a pyrazole ring attached to an ethan-1-ol group at the 1-position and an ethyl group at the 4-position . The 2-position of the ethan-1-ol group is substituted with an amino group .Scientific Research Applications
- Imidazole derivatives, including 1-(1-ethylpyrazol-4-yl)ethanol, have shown promising antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and protozoa .
- Investigations into the antileishmanial and antimalarial activities of 1-(1-ethylpyrazol-4-yl)ethanol have revealed its potency against protozoan parasites .
- Researchers have synthesized derivatives of 1-(1-ethylpyrazol-4-yl)ethanol and evaluated their cytotoxic effects against cancer cells in vitro .
- For instance, compound 13 demonstrated favorable binding in the active site of LmPTR1, an enzyme associated with Leishmania parasites .
Antimicrobial Activity
Antiparasitic Potential
Cytotoxicity and Anticancer Research
Enzyme Inhibition Studies
Drug Development and Synthesis
Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Read more Molecular simulation study: Read more Cytotoxicity evaluation: Read more
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been known to interact with various biological targets, including enzymes, receptors, and ion channels .
Mode of Action
It is likely that the compound interacts with its targets through the formation of hydrogen bonds and hydrophobic interactions, given its structural features .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Given its molecular weight (1552 g/mol) and its polar nature, it is likely to have good solubility in water and other polar solvents, which could potentially enhance its bioavailability .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol .
properties
IUPAC Name |
2-amino-1-(1-ethylpyrazol-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-2-10-5-6(4-9-10)7(11)3-8/h4-5,7,11H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDVCNXINPNTRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.